SHP504: A Technical Guide to its Mechanism as a Second-Site Allosteric Inhibitor of SHP2
SHP504: A Technical Guide to its Mechanism as a Second-Site Allosteric Inhibitor of SHP2
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SHP504, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP504 represents a significant development in the targeting of SHP2, a key signaling node and a high-priority target in oncology and rare diseases. This document details the binding mechanism, inhibitory effects, and the impact of SHP504 on downstream cellular signaling pathways, supported by available quantitative data and detailed experimental methodologies.
Introduction to SHP2 and its Role in Cellular Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed and crucial for the regulation of multiple cellular processes. It is a critical component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways[1][2][3]. These pathways govern cell proliferation, differentiation, survival, and migration[4].
Structurally, SHP2 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail[2]. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain, preventing its catalytic activity[2][5]. Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase function of SHP2[2].
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also implicated in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia, non-small cell lung cancer, and breast cancer[5]. Consequently, the development of SHP2 inhibitors has become a major focus in cancer drug discovery[5][6].
SHP504: A Novel Second-Site Allosteric Inhibitor
SHP504 is a derivative of the compound SHP244 and is distinguished as an allosteric inhibitor that binds to a novel, second allosteric site on SHP2[3][7]. This is in contrast to first-generation allosteric inhibitors, such as SHP099, which bind to a different allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains[1].
Mechanism of Action: Binding and Inhibition
SHP504 exerts its inhibitory effect by binding to a distinct cleft formed at the interface of the N-terminal SH2 (N-SH2) and the PTP domains[3][7]. This binding stabilizes the inactive, closed conformation of SHP2, preventing the conformational change required for its activation. By locking SHP2 in its auto-inhibited state, SHP504 effectively prevents the dephosphorylation of its substrates, thereby attenuating downstream signaling.
The allosteric nature of SHP504 is underscored by its differential activity against the full-length SHP2 protein versus the isolated PTP domain. This selectivity for the full-length, regulatable form of the enzyme is a hallmark of allosteric inhibitors that stabilize the auto-inhibited conformation.
Dual Allosteric Inhibition
A key finding related to SHP504 and its parent compound is the concept of "dual allosteric inhibition"[1][7]. Research has demonstrated that it is possible for both a first-site allosteric inhibitor (e.g., SHP099) and a second-site inhibitor (like the parent compound of SHP504) to bind to SHP2 simultaneously[1][7]. This co-occupation of two distinct allosteric sites leads to a cooperative and enhanced inhibition of SHP2 activity and more profound suppression of downstream signaling pathways in cellular contexts[1]. This novel approach of dual allosteric inhibition may offer a new strategy to more effectively target SHP2-driven diseases[1][7].
Quantitative Data for SHP504
The following table summarizes the available quantitative data for SHP504 and its parent compound, SHP244.
| Parameter | Compound | Value | Target | Assay Conditions | Reference |
| IC50 | SHP504 | 21 µM | SHP2 (full-length, residues 1-525) | Biochemical phosphatase assay | [7] |
| IC50 | SHP504 | >100 µM | SHP2 PTP domain | Biochemical phosphatase assay | [7] |
| IC50 | SHP244 | Weak inhibitor | SHP2 | Biochemical phosphatase assay | [1][3][7] |
| Cellular Activity | SHP504 | Downregulation of DUSP6 mRNA | KYSE-520 cancer cells | Gene expression analysis | [1][7] |
Impact on Downstream Signaling Pathways
By inhibiting SHP2, SHP504 modulates the activity of several critical downstream signaling pathways, most notably the RAS-MAPK pathway.
The RAS-MAPK Pathway
SHP2 is a positive regulator of the RAS-MAPK pathway[6]. Activated SHP2 dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The sustained activation of ERK is a key driver of cell proliferation and survival in many cancers.
SHP504, by preventing SHP2 activation, leads to a reduction in ERK phosphorylation. A downstream marker of MAPK pathway activity, the dual-specificity phosphatase 6 (DUSP6), has been shown to be downregulated at the mRNA level in KYSE-520 cancer cells upon treatment with SHP504, confirming the inhibitory effect of the compound on this pathway in a cellular context[1][7].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of SHP504.
In Vitro SHP2 Phosphatase Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of SHP2.
Materials:
-
Recombinant full-length SHP2 protein
-
Phosphopeptide substrate (e.g., DiFMUP, 6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20)
-
Test compound (SHP504) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of SHP2 in assay buffer.
-
Serially dilute the test compound in DMSO and then into assay buffer.
-
Add the SHP2 solution to the wells of a 384-well plate.
-
Add the diluted test compound to the wells containing SHP2 and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Monitor the fluorescence signal over time using a plate reader. The dephosphorylation of the substrate results in an increase in fluorescence.
-
Calculate the rate of the reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for MAPK Pathway Modulation (DUSP6 mRNA Expression)
This assay assesses the effect of the inhibitor on a downstream target of the MAPK pathway in a cellular context.
Materials:
-
KYSE-520 cancer cell line
-
Cell culture medium and supplements
-
Test compound (SHP504)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (primers for DUSP6 and a housekeeping gene)
Procedure:
-
Seed KYSE-520 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of SHP504 for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for DUSP6 and a housekeeping gene (for normalization).
-
Analyze the qPCR data to determine the relative expression level of DUSP6 mRNA in treated cells compared to vehicle-treated control cells.
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A dose-dependent decrease in DUSP6 mRNA levels indicates inhibition of the MAPK pathway.
Visualizations
Signaling Pathway Diagram
Caption: SHP2 signaling pathway and the inhibitory action of SHP504.
Experimental Workflow Diagram
Caption: Workflow for in vitro and cellular characterization of SHP504.
Dual Allosteric Inhibition Concept
Caption: Conceptual diagram of dual allosteric inhibition of SHP2.
Conclusion
SHP504 is a novel, second-site allosteric inhibitor of SHP2 that stabilizes the enzyme in its inactive conformation. By doing so, it effectively abrogates SHP2-mediated signaling, particularly through the RAS-MAPK pathway. The discovery of this second allosteric site and the potential for dual allosteric inhibition opens new avenues for the development of more effective and potentially synergistic therapeutic strategies targeting SHP2 in cancer and other diseases. Further preclinical and clinical investigation of SHP504 and similar compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the cause of the dual allosteric targeted inhibition attaching to allosteric sites enhancing SHP2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis [mdpi.com]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
